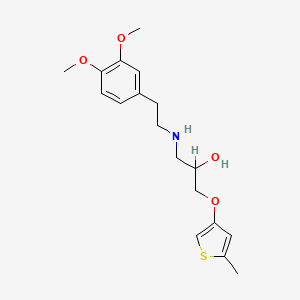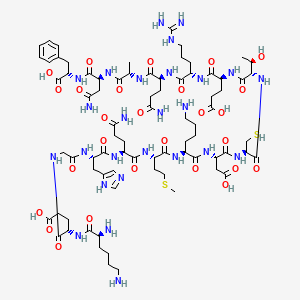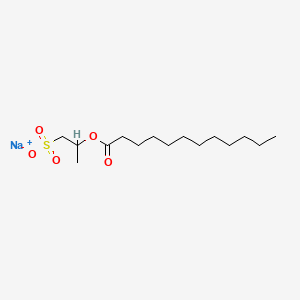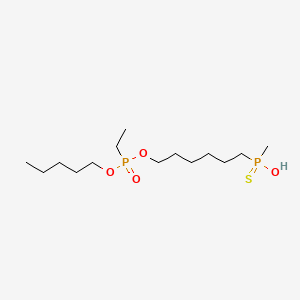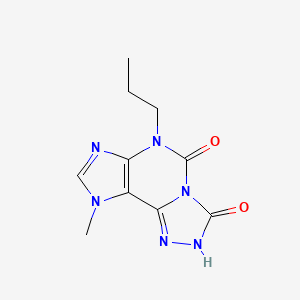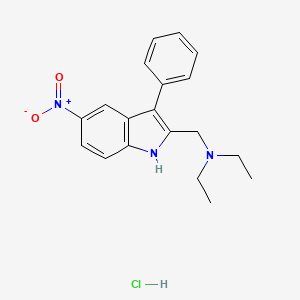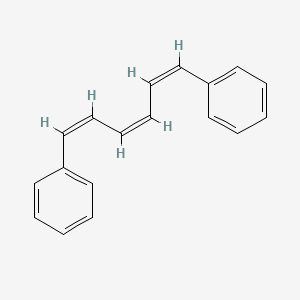
1Uzs3I0zjp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diphenyl-1,3,5-hexatriene, also known by its identifier 1Uzs3I0zjp, is a compound with the molecular formula C18H16. It is a non-polar, photochemically stable chromophore widely used in scientific research, particularly as a fluorescent probe for studying membrane fluidity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Diphenyl-1,3,5-hexatriene can be synthesized through a series of chemical reactions involving the coupling of benzene derivatives with hexatriene intermediates. The process typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 1,6-diphenyl-1,3,5-hexatriene involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Diphenyl-1,3,5-hexatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
1,6-Diphenyl-1,3,5-hexatriene has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,6-diphenyl-1,3,5-hexatriene involves its interaction with lipid membranes. The compound intercalates into the lipid bilayer, altering its fluidity and affecting the behavior of membrane proteins. This interaction is primarily driven by π–π interactions and changes in molecular symmetry under different conditions .
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylethylene: Another fluorescent probe used in membrane studies.
Benzothiazole-enamido boron difluoride complexes: Known for their mechanochromic luminescence properties.
Uniqueness
1,6-Diphenyl-1,3,5-hexatriene is unique due to its specific fluorescence properties and its ability to undergo significant changes in emission characteristics under mechanical stimulation. This makes it particularly valuable in the study of membrane dynamics and the development of new materials with tailored optical properties .
Propiedades
Número CAS |
170080-17-8 |
|---|---|
Fórmula molecular |
C18H16 |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
[(1Z,3Z,5Z)-6-phenylhexa-1,3,5-trienyl]benzene |
InChI |
InChI=1S/C18H16/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-16H/b2-1-,11-5-,12-6- |
Clave InChI |
BOBLSBAZCVBABY-XEDDXTDPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\C=C/C=C\C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


